

In-Depth Technical Guide on the Pharmacokinetic Properties of Oral DS-9300

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Compound of Interest		
Compound Name:	DS-9300	
Cat. No.:	B15583292	Get Quote

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Introduction

DS-9300 is an orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein) and CREB binding protein (CBP). These enzymes are critical regulators of gene expression, and their dysregulation has been implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC). **DS-9300** has demonstrated potent and selective inhibition of the p300/CBP HAT domain, leading to antitumor activity. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of oral **DS-9300**, based on available scientific literature.

Pharmacokinetic Profile of DS-9300

DS-9300 has been characterized as having favorable drug metabolism and pharmacokinetic (DMPK) properties, including excellent oral systemic exposure.[1] Preclinical studies have demonstrated its potential for once-daily oral administration.

Data Presentation: Preclinical Pharmacokinetics

While specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life) from in vivo studies in preclinical species (e.g., mice, rats, dogs) are detailed in the primary scientific literature, access to the full text of these publications was not available to provide a



comprehensive summary table. The available information highlights the compound's promising oral bioavailability and metabolic stability.

Table 1: In Vitro Metabolic Stability of DS-9300

Species	System	Incubation Time	% Remaining
Mouse	Liver Microsomes	Not Specified	86%[1]
Human	Liver Microsomes	Not Specified	44%[1]

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies are contained within the primary research articles. The following is a generalized description of the methodologies typically employed in such preclinical studies.

In Vivo Pharmacokinetic Studies in Preclinical Models

Objective: To determine the pharmacokinetic profile of **DS-9300** following oral administration in animal models (e.g., mice, rats).

Methodology:

- Animal Models: Studies are typically conducted in standard preclinical species such as male BALB/c mice or Sprague-Dawley rats. Animals are housed under controlled conditions with regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water.
- Drug Formulation and Administration: DS-9300 is formulated in a vehicle suitable for oral gavage. A common vehicle might consist of a solution of 0.5% methylcellulose in sterile water. The compound is administered orally to the animals at single doses (e.g., 0.3, 1, or 3 mg/kg).[1]
- Blood Sampling: Following administration, blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via appropriate methods, such as tail



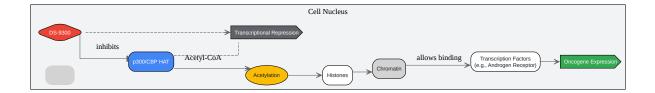
vein or retro-orbital sinus sampling. Plasma is separated by centrifugation and stored frozen until analysis.

- Bioanalytical Method: Plasma concentrations of **DS-9300** are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
- Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using noncompartmental methods to determine key pharmacokinetic parameters, including:
 - Cmax: Maximum observed plasma concentration.
 - Tmax: Time to reach Cmax.
 - AUC (Area Under the Curve): A measure of total drug exposure over time.
 - t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
 - Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, typically determined by comparing the AUC after oral administration to the AUC after intravenous administration.

Signaling Pathways and Experimental Workflows Mechanism of Action: EP300/CBP Inhibition

DS-9300 targets the histone acetyltransferase activity of p300 and CBP. These enzymes play a crucial role in gene transcription by acetylating histone proteins, which leads to a more open chromatin structure, allowing for the binding of transcription factors and subsequent gene expression. In cancers like CRPC, p300/CBP activity is often linked to the expression of androgen receptor (AR) target genes. By inhibiting p300/CBP, **DS-9300** can modulate the transcription of these key oncogenes.





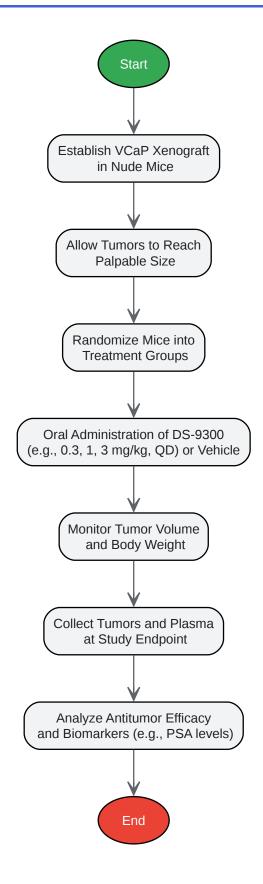
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Caption: Mechanism of **DS-9300** in inhibiting p300/CBP HAT activity.

Experimental Workflow: In Vivo Efficacy Study

The antitumor activity of orally administered **DS-9300** has been evaluated in preclinical xenograft models of human prostate cancer.





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Caption: Workflow for a preclinical in vivo efficacy study of **DS-9300**.



Conclusion

DS-9300 is a promising oral inhibitor of p300/CBP with favorable preclinical pharmacokinetic properties that support its development as a potential therapeutic for castration-resistant prostate cancer. Its demonstrated oral bioavailability and metabolic stability in preclinical models are key attributes for a conveniently administered therapy. Further investigation into its clinical pharmacokinetics and efficacy is warranted.

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References

- 1. pubs.acs.org [pubs.acs.org]
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